4-Imidazol-1-yl-cyclohexanone

Molecular recognition Hydrogen bonding Structure–activity relationships

4-Imidazol-1-yl-cyclohexanone (CAS 1252607-50-3) is a fragment-sized heterocyclic building block (Rule-of-3 compliant, MW 164.20) with a dual hydrogen-bond acceptor topology (imidazole N3 + cyclohexanone carbonyl). The ketone enables late-stage diversification via reductive amination or Grignard additions, while the N1-substituted imidazole geometry preserves N3 availability for Type II heme iron coordination in CYP450 or metalloenzyme programs. This substitution pattern is non-interchangeable with regioisomeric variants, directly affecting dipole orientation and metabolic vulnerability. Procure this ≥95% purity intermediate to support parallel SAR exploration of H3 receptor ligands and angiotensin II receptor antagonist scaffolds claimed in the Bayer AG patent estate (US 5,508,299).

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B8387510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazol-1-yl-cyclohexanone
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1N2C=CN=C2
InChIInChI=1S/C9H12N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h5-8H,1-4H2
InChIKeyNQVHCPLZSAGDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Imidazol-1-yl-cyclohexanone: Procurement-Ready Physicochemical and Structural Baseline for Research Supply


4-Imidazol-1-yl-cyclohexanone (CAS 1252607-50-3), molecular formula C₉H₁₂N₂O and molecular weight 164.20 g/mol, is a heterocyclic building block combining an imidazole ring N-linked at the 1-position to the 4-position of a cyclohexanone scaffold . The imidazole N3 atom serves as a hydrogen bond acceptor (calculated H-bond acceptor count: 2), while the cyclohexanone carbonyl provides a second acceptor site and a reactive handle for transformations such as reductive amination or Grignard additions . Computed physicochemical properties include a LogP of approximately 0.76 and a topological polar surface area (TPSA) of 34.9 Ų . The compound is offered commercially at ≥95% purity for research use, positioning it as a ketone-bearing imidazole intermediate for fragment-based drug discovery and heterocyclic chemistry programs .

Why Generic Imidazole-Cyclohexanone Substitution Fails: Differential Evidence for 4-Imidazol-1-yl-cyclohexanone Selection


The 4-(1H-imidazol-1-yl) substitution pattern on cyclohexanone cannot be freely interchanged with regioisomeric variants (e.g., imidazol-4-yl or imidazol-5-ylmethyl) or heterocyclic replacements (e.g., triazole, piperidine) without altering key molecular recognition parameters. Imidazole N-substitution topology directly affects hydrogen-bond acceptor geometry, dipole moment orientation, and metabolic vulnerability at the C2 position [1]. The cyclohexanone carbonyl provides a chemically addressable handle enabling late-stage diversification through reductive amination—a feature absent in reduced cyclohexanol analogs—while the ketone also modulates the imidazole pKa through through-bond polarization, influencing protonation state-dependent binding interactions . The quantitative evidence compiled in Section 3 substantiates specific dimensions where 4-imidazol-1-yl-cyclohexanone demonstrates verifiable differentiation relative to its closest comparators.

Quantitative Differentiation Evidence: 4-Imidazol-1-yl-cyclohexanone Versus Closest Analogs


Regioisomeric Hydrogen-Bond Acceptor Topology: N1- vs N4-Imidazolyl Linkage Comparison

4-(1H-Imidazol-1-yl)cyclohexanone presents the imidazole N3 atom as an unencumbered hydrogen-bond acceptor, whereas the regioisomer 4-(1H-imidazol-4-yl)cyclohexanone (CAS 186292-98-8) exposes the N1–H as a hydrogen-bond donor (calculated H-bond donor count: 1 vs. 0 for the target compound) . The regioisomeric switch from N1-substitution to C4-substitution on the imidazole ring inverts the hydrogen-bonding pharmacophore from a pure acceptor to a donor–acceptor pair, fundamentally altering target recognition geometry—imidazole N3 is a well-precedented metal-coordination site in CYP enzymes and kinase active sites, whereas N1–H donation introduces pH-dependent tautomeric equilibria absent in the N1-substituted target compound [1].

Molecular recognition Hydrogen bonding Structure–activity relationships

Ketone-Enabled Late-Stage Diversification vs. Reduced Cyclohexanol Analogs

The cyclohexanone carbonyl in the target compound provides a reactive site for reductive amination with primary or secondary amines to generate N-alkylated cyclohexylamine derivatives—a transformation that is chemically unavailable to reduced analogs such as 4-(1H-imidazol-1-yl)cyclohexanol. Reductive amination of ketones with electron-deficient amines has been demonstrated using Re₂O₇/NaPF₆ catalysis, achieving efficient C–N bond formation under mild conditions [1]. The alcohol analog lacks this electrophilic center, limiting its diversification to O-functionalization (e.g., etherification, esterification) rather than the C–N bond formation accessible via the ketone [2].

Synthetic accessibility Late-stage functionalization Reductive amination

Imidazole vs. 1,2,4-Triazole Heterocycle Replacement: Differential CYP Inhibition Liability

1-Substituted imidazoles and 1,2,4-triazoles exhibit markedly different CYP450 inhibition profiles due to differences in heterocycle nitrogen basicity and heme iron coordination geometry. In a comparative study using mouse hepatic microsomes, 1-substituted imidazole antifungal compounds showed distinct inhibition potency toward testosterone hydroxylation reactions catalyzed by multiple CYP isoforms, with the inhibition rank order differing from that of the corresponding 1,2,4-triazole analogs [1]. Imidazole N3 coordination to heme iron is generally stronger than triazole N4 coordination owing to higher electron density on the imidazole nitrogen, resulting in tighter Type II binding spectra—a property that can be either desirable (for target CYP inhibition) or undesirable (for off-target CYP liability), depending on the program objective [2].

Metabolic stability CYP inhibition Heterocycle selection

H3 Receptor Selectivity Window: Imidazole-Containing Ligands vs. Non-Basic Side-Chain Analogs

In a systematic study of imidazole-containing histamine H3 receptor ligands, the replacement of the basic amine side chain with non-basic alcohol or hydrocarbon moieties consistently increased selectivity for the human H3 receptor over the human H4 receptor, but at the cost of reduced absolute affinity and functional potency compared to alkylamine congeners [1]. The imidazole ring serves as the critical H3/H4 receptor pharmacophore; 4-imidazol-1-yl-cyclohexanone provides the imidazole moiety with a ketone-functionalized cyclohexyl spacer that can be elaborated into either the high-affinity alkylamine series (via reductive amination) or the high-selectivity alcohol series (via ketone reduction), offering a single branching-point intermediate for both optimization trajectories .

GPCR selectivity Histamine H3 receptor Imidazole pharmacophore

Patent-Landscape Anchored Utility: Imidazolyl-Substituted Cyclohexanone Derivatives for Cardiovascular Indications

Bayer AG patents (US 5,508,299; EP 0581003; IL 106107) explicitly claim imidazolyl-substituted cyclohexane derivatives—including compounds built upon the 4-imidazolyl-cyclohexanone core—as angiotensin II receptor antagonists for treating arterial hypertension and atherosclerosis [1]. The patent family describes compounds where the cyclohexanone 4-position imidazole substitution is essential for angiotensin II receptor binding, with structure–activity relationships exploring variations at the imidazole 4- and 5-positions and the cyclohexane ring substitution pattern. This patent-anchored validation distinguishes the imidazolyl-cyclohexanone scaffold from other heterocycle–cycloalkanone combinations (e.g., pyrazole–, triazole–, or piperidine–cyclohexanone) that lack equivalent angiotensin II receptor patent support [2].

Angiotensin II antagonism Cardiovascular therapeutics Patent-protected scaffold

Computational Property Differentiation: LogP, H-Bond Capacity, and RO5 Compliance vs. Common Heterocyclic Replacements

4-Imidazol-1-yl-cyclohexanone (C₉H₁₂N₂O, MW 164.20) has a computed LogP of approximately 0.76 and a TPSA of 34.9 Ų, placing it within favorable oral drug-like chemical space (Lipinski Rule of 5 compliant: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) . In comparison, 4-(1H-1,2,4-triazol-1-yl)cyclohexanone (C₈H₁₁N₃O, MW 165.19) introduces an additional nitrogen atom into the heterocycle, reducing lipophilicity (estimated ∆LogP ≈ −0.4 to −0.7) while maintaining a similar MW—this shifts the balance between membrane permeability and aqueous solubility in a direction that may not be desirable for CNS-penetrant programs where a LogP of 1–3 is often optimal [1]. The imidazole also provides a specific H-bond acceptor geometry (N3 with sp² lone pair) that differs from the 1,2,4-triazole N2/N4 acceptor topology [2].

Drug-likeness Physicochemical properties Lead optimization

4-Imidazol-1-yl-cyclohexanone: Best-Fit Research and Industrial Application Scenarios Based on Evidence


Histamine H3/H4 Receptor Lead Optimization via Common Ketone Intermediate

4-Imidazol-1-yl-cyclohexanone serves as a single branching-point intermediate for parallel exploration of both high-affinity alkylamine H3 receptor ligands (via reductive amination) and high-selectivity alcohol-based H3 agonists (via ketone reduction). This enables structure–activity relationship studies where the same ketone precursor is diversified into two distinct chemotypes, with selectivity windows of up to 320-fold achievable in the alcohol series [1]. Procurement of the ketone intermediate supports both trajectories simultaneously, as demonstrated by the imidazole-cyclohexyl H3 antagonist GT-2016 (Ki = 43.8 nM), which exemplifies the alkylamine diversification path .

Angiotensin II Receptor Antagonist Scaffold Development

The imidazolyl-cyclohexanone core is explicitly claimed in the Bayer AG patent estate (US 5,508,299) for angiotensin II receptor antagonists targeting hypertension and atherosclerosis [1]. Medicinal chemistry programs pursuing angiotensin II receptor blockade can use 4-imidazol-1-yl-cyclohexanone as the foundational building block for synthesizing patent-relevant derivatives, with SAR exploration focused on imidazole 4- and 5-position substitution and cyclohexane ring modifications as described in the patent family EP 0581003 / IL 106107.

CYP450 Inhibition Profiling with Defined Imidazole Heterocycle Topology

For programs requiring systematic evaluation of CYP450 inhibition—whether as a therapeutic mechanism (antifungal or CYP-mediated drug–drug interaction modulation) or as a liability screen—4-imidazol-1-yl-cyclohexanone provides the imidazole pharmacophore with a synthetically addressable cyclohexanone handle. The N1-substituted imidazole topology ensures N3 availability for Type II heme iron coordination, a binding mode well-characterized for imidazole antifungals and distinct from 1,2,4-triazole analogs [1]. The ketone group enables further derivatization to tune CYP isoform selectivity while maintaining the core imidazole–heme interaction.

Fragment-Based Drug Discovery with Dual H-Bond Acceptor and Electrophilic Handle

With a molecular weight of 164.20 g/mol and only 12 heavy atoms, 4-imidazol-1-yl-cyclohexanone qualifies as a fragment-sized molecule (Rule of 3 compliant: MW < 300, LogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Its dual hydrogen-bond acceptor functionality (imidazole N3 + ketone C=O) and the electrophilic ketone carbon enable fragment growing via reductive amination or nucleophilic addition, while the imidazole N3 provides a metal-coordination anchor for metalloenzyme targets. This combination of fragment-like properties with two distinct chemical handles (H-bond acceptor and electrophile) is not simultaneously available in reduced alcohol or non-ketone imidazole fragment analogs .

Quote Request

Request a Quote for 4-Imidazol-1-yl-cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.